(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide is a synthetic organic compound that features a furan ring, a pyrimidine ring, and an acrylamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate acrylate with an amine.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Attachment of the pyrimidine ring: This step may involve the use of a pyrimidine derivative and a suitable linker to connect it to the acrylamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted pyrimidines.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect. The furan and pyrimidine rings may play a role in binding to the target, while the acrylamide moiety could be involved in covalent modification.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide: can be compared to other acrylamide derivatives, furan-containing compounds, and pyrimidine-based molecules.
Uniqueness
- The combination of the furan, pyrimidine, and acrylamide moieties in a single molecule may confer unique properties, such as enhanced binding affinity or selectivity for a particular biological target.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-11-9-14(19)17(10-16-11)7-6-15-13(18)5-4-12-3-2-8-20-12/h2-5,8-10H,6-7H2,1H3,(H,15,18)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSFPSJXYJEEPT-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C=CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)/C=C/C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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